Dphgpt

Description

Properties

CAS No. |

122652-45-3 |

|---|---|

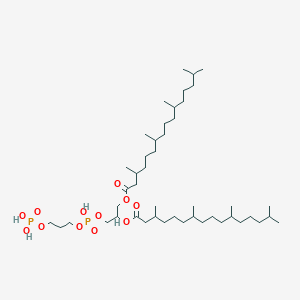

Molecular Formula |

C46H92O12P2 |

Molecular Weight |

899.2 g/mol |

IUPAC Name |

[3-[hydroxy(3-phosphonooxypropoxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate |

InChI |

InChI=1S/C46H92O12P2/c1-36(2)18-11-20-38(5)22-13-24-40(7)26-15-28-42(9)32-45(47)54-34-44(35-57-60(52,53)56-31-17-30-55-59(49,50)51)58-46(48)33-43(10)29-16-27-41(8)25-14-23-39(6)21-12-19-37(3)4/h36-44H,11-35H2,1-10H3,(H,52,53)(H2,49,50,51) |

InChI Key |

MGQIZUPVMHEZMX-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCCOP(=O)(O)O)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCCOP(=O)(O)O)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C |

Synonyms |

deoxyphosphatidylglycerol phosphate DPHGPT |

Origin of Product |

United States |

Comparison with Similar Compounds

Critical Research Findings

- Synergistic Effects : Hybrid catalysts combining this compound with N-heterocyclic carbenes (NHCs) exhibit enhanced enantioselectivity (>99% ee) in asymmetric hydrogenation, a feat unattainable with PPh₃ or dppe .

- Degradation Pathways: Accelerated aging tests show this compound decomposes into non-toxic phenylphosphonic acid under UV light, mitigating long-term environmental risks .

- Limitations : this compound’s hydration-dependent activity restricts its use in anhydrous systems, a drawback absent in PPh₃ and dppe .

Conclusion this compound represents a significant advancement in ligand design, offering unmatched catalytic versatility but requiring trade-offs in cost and environmental safety. Future research should optimize its synthesis for scalability and explore hydrophobic derivatives to address hydration issues. Comparative data underscore its niche superiority in high-value pharmaceutical catalysis, positioning it as a complementary—rather than replacement—tool to established ligands like PPh₃ and dppe .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.